molecular formula C15H19N3 B1437222 1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1203661-50-0

1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B1437222
CAS No.: 1203661-50-0
M. Wt: 241.33 g/mol
InChI Key: LFRTVNMBHGEHRH-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic organic compound belonging to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylphenylhydrazine with cyclohexanone in the presence of an acid catalyst, followed by reduction and amination steps to yield the target compound. The reaction conditions often require careful temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield fully saturated derivatives or amine-functionalized products.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole core or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated indazole derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-(3,5-Dimethylphenyl)-1H-indazole: Shares the indazole core but lacks the tetrahydro structure.

    1-(3,5-Dimethylphenyl)-2H-indazole: Another indazole derivative with different substitution patterns.

    1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole: Similar structure but with a benzimidazole core.

Uniqueness: 1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its tetrahydroindazole core combined with a 3,5-dimethylphenyl substituent. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-10-6-11(2)8-12(7-10)18-15-5-3-4-14(16)13(15)9-17-18/h6-9,14H,3-5,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRTVNMBHGEHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(CCC3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 2
1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 3
Reactant of Route 3
1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 4
1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 5
1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 6
Reactant of Route 6
1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

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